

# discovery and history of Methyl 2-(oxetan-3-ylidene)acetate

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## Compound of Interest

Compound Name: Methyl 2-(oxetan-3-ylidene)acetate

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An In-Depth Technical Guide to the Emergence and Utility of **Methyl 2-(oxetan-3-ylidene)acetate**

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## Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.<sup>[1][2]</sup> Its unique ability to act as a polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups allows for the strategic enhancement of critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.<sup>[3][4]</sup> This guide delves into the history, synthesis, and application of a pivotal building block that facilitates the incorporation of this valuable scaffold: **Methyl 2-(oxetan-3-ylidene)acetate** (CAS No. 1105665-34-6). We will explore the primary synthetic routes to this  $\alpha,\beta$ -unsaturated ester, detail its chemical properties and reactivity, and provide expert insight into its application as a versatile precursor for advanced 3,3-disubstituted oxetane structures in medicinal chemistry programs.

## The Ascendancy of the Oxetane Scaffold in Medicinal Chemistry

For decades, medicinal chemists have grappled with the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds without sacrificing potency. The introduction of the oxetane ring has proven to be a transformative strategy.[5] Unlike a gem-dimethyl group, which adds steric bulk and increases lipophilicity, the oxetane motif occupies a similar volume while introducing polarity, often leading to a dramatic improvement in aqueous solubility.[2][4] Furthermore, its electron-withdrawing nature can modulate the basicity (pKa) of adjacent amines, a critical tactic for mitigating hERG channel inhibition or improving cell permeability.[2]

The demonstrated value of this scaffold, underscored by its presence in numerous clinical candidates, created a significant demand for versatile and accessible building blocks.[2][5]

**Methyl 2-(oxetan-3-ylidene)acetate** emerged as a direct response to this need, providing a reactive and efficient handle for introducing the oxetane core.

## Synthesis and Provenance

The discovery and widespread use of **Methyl 2-(oxetan-3-ylidene)acetate** are intrinsically linked to the development of reliable olefination reactions for the parent ketone, oxetan-3-one. The most prevalent and efficient method for its synthesis is the Horner–Wadsworth–Emmons (HWE) reaction.[6] This reaction offers a highly reliable and scalable route to the target  $\alpha,\beta$ -unsaturated ester.[6]

The HWE reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes.[6] In this specific case, oxetan-3-one is treated with the anion of methyl 2-(dimethoxyphosphoryl)acetate. The use of a stabilized ylide (or phosphonate carbanion) generally favors the formation of the thermodynamically more stable (E)-alkene, although with an exocyclic double bond like this, there is no E/Z isomerism.[7]

Caption: Horner–Wadsworth–Emmons (HWE) synthesis workflow.

## Detailed Experimental Protocol: HWE Synthesis

The following protocol is a representative synthesis adapted from methodologies described in the literature.[6]

- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) and anhydrous acetonitrile

(MeCN).

- **Base Addition:** Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise to the stirring solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.
- **Ketone Addition:** Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous MeCN dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
- **Work-up:** Quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **Methyl 2-(oxetan-3-ylidene)acetate** as a solid.

## Physicochemical and Spectroscopic Data

The accurate characterization of this building block is essential for its effective use in synthesis.

Property	Value	Source(s)
CAS Number	1105665-34-6	[8][9]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>3</sub>	[8][10]
Molecular Weight	128.13 g/mol	[9]
Appearance	Solid	[9]
Melting Point	47-52 °C	
Boiling Point	188.2 °C (Predicted)	
SMILES	COC(=O)C=C1COC1	
InChI Key	QUBZUQPJXYCSI- UHFFFAOYSA-N	[9]

<sup>13</sup>C-NMR Spectroscopy (Representative Data): Characteristic signals for the oxetane ring carbons are observed around  $\delta$  76.0 (C-2,4) and 61.7 (C-3) ppm.[6] The exact chemical shifts can vary based on the solvent and instrument used.

## Reactivity and Synthetic Utility: The Michael Acceptor

The primary utility of **Methyl 2-(oxetan-3-ylidene)acetate** lies in its function as an  $\alpha,\beta$ -unsaturated ester, which makes it an excellent Michael acceptor. This reactivity allows for conjugate addition reactions with a wide variety of nucleophiles, providing a straightforward entry into diverse 3-substituted-3-(acetoxymethyl)oxetanes.[6]

This transformation is of paramount importance because it generates a quaternary center on the oxetane ring, a common feature in advanced drug candidates.

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